Introduction to Fmoc-D-bishomopropargylglycine in Peptide Synthesis: A Technical Guide to Conformational Engineering
Introduction to Fmoc-D-bishomopropargylglycine in Peptide Synthesis: A Technical Guide to Conformational Engineering
Executive Summary
Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) is a highly specialized, non-natural amino acid building block utilized in advanced solid-phase peptide synthesis (SPPS). Featuring a terminal alkyne on a seven-carbon aliphatic side chain and specific D-stereochemistry, it serves as a chemoselective anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This guide explores the mechanistic causality behind its structural design, its application in peptide stapling, and provides a self-validating protocol for its integration into therapeutic peptide development.
Chemical Profile and Mechanistic Causality
Chemical Identity:
-
Nomenclature: Fmoc-D-bishomopropargylglycine (Synonym: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid)
-
CAS Number: 1198791-55-7[2]
-
Molecular Formula: C22H21NO4
-
Molecular Weight: 363.41 g/mol [3]
The Causality of Structural Design: In peptide engineering, stabilizing secondary structures such as α -helices is paramount for enhancing target affinity, reducing the entropic penalty of binding, and conferring resistance to proteolytic degradation[4]. The structural features of Fmoc-D-Bpg-OH are purposefully engineered to achieve this:
-
The Alkyne Terminus: Provides an orthogonal reactive group that is completely inert to standard biological nucleophiles and SPPS reagents. It exclusively reacts with azides under Cu(I) catalysis to form a 1,4-disubstituted 1,2,3-triazole ring[1].
-
The Bishomopropargyl Chain Length: The inclusion of additional methylene units extends the side chain to an optimal length. This specific carbon count is mathematically required to span the spatial gap for an i,i+7 macrocyclization (bridging two full α -helical turns) when paired with an appropriate azido amino acid[5].
-
D-Stereochemistry: When bridging wide gaps ( i,i+7 ), utilizing L-amino acids at both anchor points often introduces severe steric strain, which can distort the helix. Substituting one anchor with a D-amino acid (such as D-Bpg) reorients the side-chain vector, relieving torsional strain and thermodynamically favoring the native α -helical conformation[4].
CuAAC Peptide Stapling: The Triazole Bridge
Peptide stapling via CuAAC ("click chemistry") has emerged as a robust, highly specific alternative to Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[6]. The resulting triazole linkage is not merely a passive structural brace; it possesses a strong dipole moment and aromatic character ( ΔG=−61 kcal/mol ), which can actively participate in hydrogen bonding and π−π stacking interactions with target proteins, thereby improving the pharmacokinetic profile of the peptide[4].
Workflow of on-resin CuAAC peptide stapling using Fmoc-D-Bpg-OH.
Quantitative Data: Alkyne Amino Acid Selection
Selecting the correct alkyne chain length is critical for preserving the structural integrity of the synthesized peptide. Table 1 summarizes the geometric compatibility of various alkyne-bearing unnatural amino acids, demonstrating why Bpg is selected for wider helical turns[5].
Table 1: Alkyne-Bearing Amino Acids and Macrocyclization Compatibility
| Amino Acid | Symbol | Side Chain Length | Optimal Staple Spacing | Primary Application |
| Propargylglycine | Pra | 1 methylene | i,i+3 or i,i+4 | Short-range constraints, β -turns |
| Homopropargylglycine | Hpg | 2 methylenes | i,i+4 | Single α -helical turn |
| Bishomopropargylglycine | Bpg | 3 methylenes | i,i+7 | Double α -helical turn (with D-isomer) |
Self-Validating Experimental Protocol: On-Resin CuAAC Stapling
To ensure a self-validating system, the following step-by-step methodology incorporates in-process analytical checks to confirm the causality between the chemical inputs and the macrocyclic output[1].
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum surface area exposure.
-
Standard Coupling: Perform standard Fmoc-SPPS using HBTU/DIPEA activation.
-
Incorporation of Unnatural Amino Acids:
-
Couple the Fmoc-L-Azido-amino acid (e.g., L-Azidohomoalanine) at position i .
-
Couple Fmoc-D-Bpg-OH at position i+7 .
-
Causality Check: Extend coupling times for these unnatural amino acids to 2 hours to overcome steric hindrance. Perform a Kaiser test to validate complete amide bond formation before proceeding.
-
-
N-Terminal Capping: Acetylate the N-terminus using Acetic Anhydride/DIPEA. This prevents the free amine from coordinating with the copper catalyst or undergoing side reactions during the CuAAC step.
Phase 2: On-Resin CuAAC Cyclization
Performing the click reaction on-resin leverages pseudo-dilution effects. By restricting the mobility of the peptide chains on the solid support, the system thermodynamically favors intramolecular macrocyclization over unwanted intermolecular oligomerization[6].
-
Catalyst Preparation: Prepare a fresh solution of CuSO4⋅5H2O (0.5 eq) and Sodium Ascorbate (1.0 eq) in degassed DMF/ H2O (4:1 v/v). Degassing is crucial to prevent the oxidative degradation of the ascorbate reducing agent.
-
Reaction: Add the catalyst mixture to the resin. Agitate gently at room temperature for 12–18 hours.
-
Washing: Wash the resin sequentially with DMF, a 0.5% sodium diethyldithiocarbamate solution in DMF (to chelate and strip residual copper from the resin), DCM, and Methanol.
-
Validation (The TCEP Test): Cleave a micro-aliquot and analyze via LC-MS.
-
Self-Validation Logic: The mass of the cyclic peptide will be identical to the linear precursor. To prove cyclization occurred, treat the cleaved peptide with Tris(2-carboxyethyl)phosphine (TCEP). If the peptide is still linear, TCEP will reduce the unreacted azide to an amine, resulting in a distinct -26 Da mass shift. A successful triazole macrocycle is completely resistant to TCEP reduction, yielding no mass shift[5]. Furthermore, the cyclic peptide typically exhibits a shorter HPLC retention time due to its more compact hydrodynamic radius.
-
Phase 3: Cleavage and Purification
-
Cleavage: Treat the resin with a standard cleavage cocktail of TFA/TIS/ H2O (95:2.5:2.5) for 2 hours.
-
Precipitation: Filter the resin and precipitate the crude stapled peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.
-
Purification: Purify the crude product via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Conclusion
Fmoc-D-bishomopropargylglycine is an indispensable tool for modern peptide chemists. By rationally combining D-stereochemistry with an extended alkyne side chain, it provides the precise geometric and reactive parameters required for i,i+7 CuAAC peptide stapling. This conformational engineering directly translates to enhanced proteolytic stability and target affinity, driving the next generation of robust peptide therapeutics.
References
-
Apollo Scientific. "1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine". apolloscientific.co.uk. 2
-
Capot Chemical. "1198791-55-7 | Fmoc-D-Bishomopropargylglycine". capotchem.com. 3
-
Celentano, V., et al. "1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions". AIR Unimi. 5
-
Lau, Y.H., et al. "A two-component 'double-click' approach to peptide stapling". Nature Protocols (cam.ac.uk). 1
-
Lau, Y.H., et al. "A New Methodology for Incorporating Chiral Linkers into Stapled Peptides". D-NB.info. 6
-
Masi, M., et al. "Stapled Peptides—A Useful Improvement for Peptide-Based Drugs". PMC - NIH. 4
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. 1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine | Apollo [store.apolloscientific.co.uk]
- 3. 1198791-55-7 | Fmoc-D-Bishomopropargylglycine - Capot Chemical [capotchem.com]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. d-nb.info [d-nb.info]
